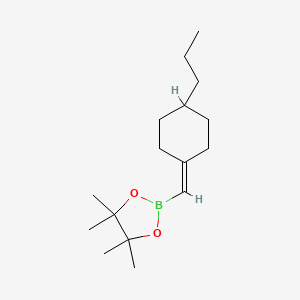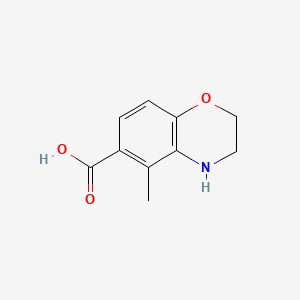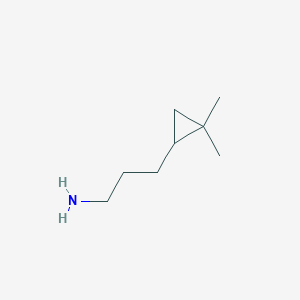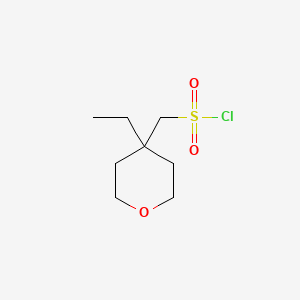
(4-Ethyloxan-4-yl)methanesulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyloxan-4-yl)methanesulfonylchloride is an organosulfur compound with the molecular formula C8H15ClO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 4-ethyloxan-4-yl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyloxan-4-yl)methanesulfonylchloride typically involves the reaction of (4-Ethyloxan-4-yl)methanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(4-Ethyloxan-4-yl)methanol+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyloxan-4-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form methanesulfonates.
Elimination Reactions: It can undergo elimination to form sulfene intermediates.
Reduction Reactions: It can be reduced to form corresponding alcohols or thiols.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Bases: Pyridine, triethylamine, and other non-nucleophilic bases are used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Polar aprotic solvents like dichloromethane and acetonitrile are commonly used.
Major Products Formed
Methanesulfonates: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Sulfides: Formed by the reaction with thiols.
Scientific Research Applications
(4-Ethyloxan-4-yl)methanesulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methanesulfonyl groups.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethyloxan-4-yl)methanesulfonylchloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of methanesulfonates, sulfonamides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: The simplest sulfonyl chloride, used as a precursor to many sulfonates and sulfonamides.
(4-Methyloxan-4-yl)methanesulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethoxyoxan-4-yl)methanesulfonyl chloride: Similar structure but with an ethoxy group instead of an ethyl group.
Uniqueness
(4-Ethyloxan-4-yl)methanesulfonylchloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its ethyloxan group provides steric and electronic effects that influence its behavior in chemical reactions.
Properties
Molecular Formula |
C8H15ClO3S |
|---|---|
Molecular Weight |
226.72 g/mol |
IUPAC Name |
(4-ethyloxan-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-2-8(7-13(9,10)11)3-5-12-6-4-8/h2-7H2,1H3 |
InChI Key |
RWZWWPCVDGJIPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


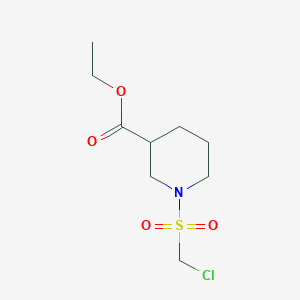
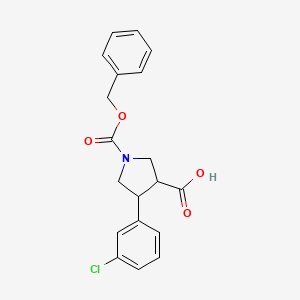
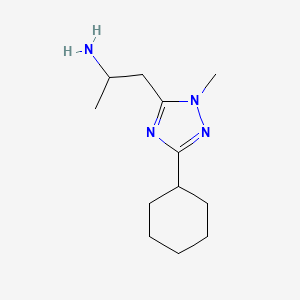
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)
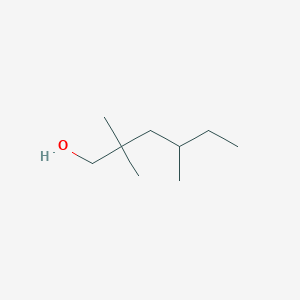
![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)
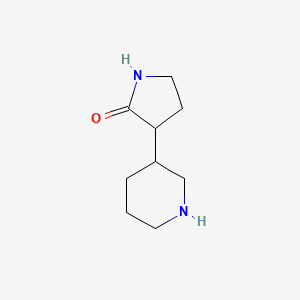
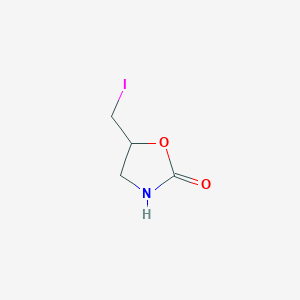
![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)
